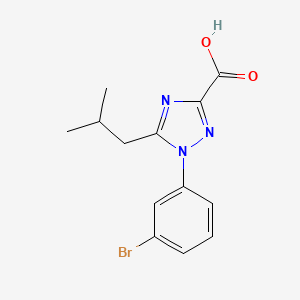
3-Tert-butylpyrrolidine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butylpyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . It is a sulfonyl chloride derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Tert-butylpyrrolidine-1-sulfonyl chloride typically involves the reaction of 3-tert-butylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
3-Tert-butylpyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Tert-butylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Tert-butylpyrrolidine-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparaison Avec Des Composés Similaires
3-Tert-butylpyrrolidine-1-sulfonyl chloride can be compared with other sulfonyl chlorides and pyrrolidine derivatives:
Pyrrolidine-1-sulfonyl chloride: Lacks the tert-butyl group, which may affect its reactivity and steric properties.
3-Tert-butylpyrrolidine: Lacks the sulfonyl chloride group, making it less reactive in certain chemical transformations.
Other sulfonyl chlorides: Such as methanesulfonyl chloride and benzenesulfonyl chloride, which differ in their alkyl or aryl substituents, affecting their reactivity and applications.
The unique combination of the tert-butyl group and the sulfonyl chloride group in this compound provides distinct steric and electronic properties, making it valuable in specific synthetic applications.
Propriétés
Formule moléculaire |
C8H16ClNO2S |
|---|---|
Poids moléculaire |
225.74 g/mol |
Nom IUPAC |
3-tert-butylpyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-8(2,3)7-4-5-10(6-7)13(9,11)12/h7H,4-6H2,1-3H3 |
Clé InChI |
DWTSENVJWWRBCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCN(C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


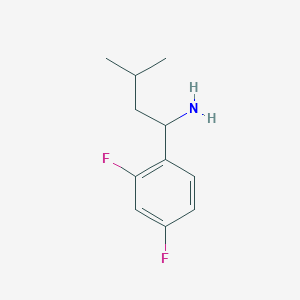
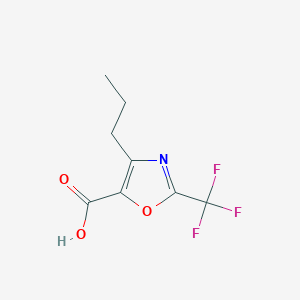
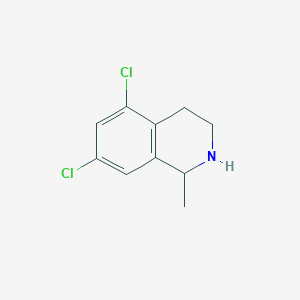


![2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13217113.png)

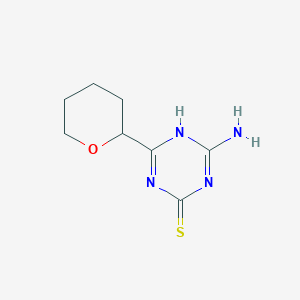
![(5,6-Dihydro-4H-cyclopenta[D]isoxazol-3-ylmethyl)amine](/img/structure/B13217139.png)
![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)

![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13217170.png)
